molecular formula C14H18N4O3 B2774362 N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428353-11-0

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2774362
CAS No.: 1428353-11-0
M. Wt: 290.323
InChI Key: YGCMFSXKPMMFGU-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
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Biological Activity

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 1428353-11-0

The compound features a unique structure that incorporates both isoxazole and pyrazolo[5,1-b][1,3]oxazine moieties, which are known for their biological activities.

This compound has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), an important target in the treatment of acute myeloid leukemia (AML). FLT3 is often mutated in AML patients, leading to uncontrolled cell proliferation. The compound's mechanism involves:

  • Inhibition of FLT3 Phosphorylation : The compound effectively inhibits the phosphorylation of FLT3, which is crucial for its activation and subsequent signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : It has been shown to induce apoptosis in FLT3-dependent cell lines such as MV4-11 in a concentration-dependent manner.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against AML cell lines. A study demonstrated:

Cell Line IC50 (µM) Mechanism
MV4-110.15FLT3 inhibition
HL600.25Induction of apoptosis

These findings suggest that the compound could be a promising candidate for further development as an anti-leukemic agent.

In Vivo Studies

In vivo efficacy was evaluated using xenograft models where the compound was administered at doses of 60 mg/kg/day. Results showed:

  • Complete Tumor Regression : Tumors derived from MV4-11 cells exhibited complete regression without significant body weight loss in treated mice.

This highlights the potential therapeutic index of the compound and its suitability for further clinical development.

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the same chemical class. For instance:

  • FLT3 Inhibitor Development : A series of N-(tert-butyl)isoxazol derivatives were synthesized and evaluated for their FLT3 inhibitory activity. Among these, certain derivatives demonstrated comparable or superior efficacy to known inhibitors like AC220.
  • Combination Therapy Approaches : Research has explored combining this compound with other chemotherapeutic agents to enhance overall anti-tumor efficacy while minimizing resistance development.

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-14(2,3)10-7-11(21-17-10)16-12(19)9-8-15-18-5-4-6-20-13(9)18/h7-8H,4-6H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCMFSXKPMMFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.